N-(2-Furylmethyl)-1-phenyl-1-ethanamine
Description
N-(2-Furylmethyl)-1-phenyl-1-ethanamine is a secondary amine characterized by a phenyl group, an ethyl chain, and a 2-furylmethyl substituent. The compound belongs to a broader class of substituted phenethylamines, which are often explored for their biological activity and synthetic utility .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRYGVPRPBVFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1-phenyl-1-ethanamine typically involves the reaction of 2-furylmethylamine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process. The reaction conditions often include a temperature range of 25-30°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1-phenyl-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Furylmethyl)-1-phenyl-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1-phenyl-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) increase the acidity of the amine nitrogen, influencing reactivity and binding interactions. Conversely, electron-donating groups (e.g., -CH3) enhance basicity and solubility in polar media .
Biological Activity
N-(2-Furylmethyl)-1-phenyl-1-ethanamine, also known as furylmethylphenylethylamine, is a compound that has garnered attention for its potential biological activities. Its structure features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO
- Molecular Weight : 201.27 g/mol
- CAS Number : 161119-98-8
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 161119-98-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
The antimicrobial effects are believed to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This disruption leads to increased permeability and ultimately cell death.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in certain cancer cell lines.
- Inhibition of Metastasis : It may reduce the ability of cancer cells to migrate and invade surrounding tissues.
- Cell Cycle Arrest : Some studies indicate that it can halt the progression of the cell cycle in cancerous cells.
Case Studies
A notable study explored the effects of this compound on A431 skin squamous carcinoma cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability and migration capabilities, highlighting its potential as an anticancer agent .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria | Disruption of cell membranes |
| Anticancer | Inhibits proliferation | Induction of apoptosis, cell cycle arrest |
Synthesis and Characterization
This compound can be synthesized through various organic reactions involving furan derivatives and phenyl ethanamines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
Toxicological Studies
While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicological assessments indicate that while it exhibits biological activity, further studies are needed to evaluate its long-term effects and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
